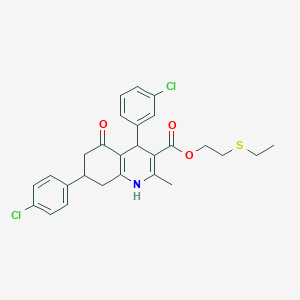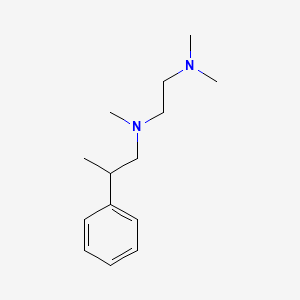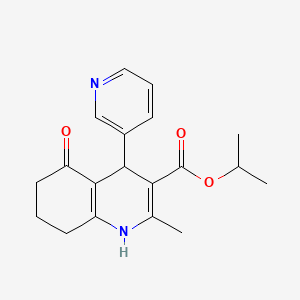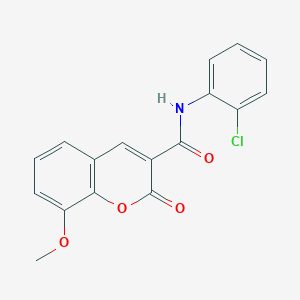![molecular formula C9H4F3N3O4S4 B5161234 5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione
Übersicht
Beschreibung
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C9H4F3N3O4S4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.90367480 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tribological Properties
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione derivatives have been studied for their tribological properties. Research conducted by Zhu, Fan, Wang, and Zhu (2009) on similar thiadiazole-2-thione derivatives demonstrated their effectiveness as non-phosphorus and ashless additives in rapeseed oil, enhancing anti-wear and friction-reducing properties. This was attributed to the formation of protective films on surfaces during the rubbing process, which consisted of sulfate, sulfide, iron oxide, and organic nitrogen-containing compounds (Zhu, Fan, Wang, & Zhu, 2009).
Interaction with Molecular Iodine
Ivolgina and Chernov'yants (2018) investigated the interaction of a similar compound, 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt, with molecular iodine. This study explored its potential as a novel antithyroid drug, revealing its ability to form an outer-sphere charge-transfer complex. This research is a starting point for developing new antithyroid medications (Ivolgina & Chernov'yants, 2018).
Antibacterial Activity
Yazdanian et al. (2020) synthesized a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including structures similar to the compound . These derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential in antimicrobial applications (Yazdanian et al., 2020).
Carbonic Anhydrase Inhibition
Abdel-Hamid et al. (2007) studied 1,3,4-thiadiazole-2-thione derivatives for their inhibitory activity against carbonic anhydrase isozymes. They discovered that certain derivatives showed promising inhibition, particularly against tumor-associated isozymes, which could be significant for cancer research and treatment (Abdel-Hamid et al., 2007).
Antifungal Activity
Foroumadi et al. (2011) synthesized 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which demonstrated high antifungal activity against strains like Candida albicans. This suggests the potential of such compounds in developing new antifungal agents [(Foroumadi et al., 2011)](https://consensus.app/papers/synthesis-activity-foroumadi/1a410b46ff9e5881b4f4da9425853e08/?utm_source=chatgpt).
Corrosion Inhibition
Tang et al. (2009) explored the use of thiadiazole derivatives as inhibitors for copper corrosion in acidic environments. They found that these compounds, including 5-phenyl-2-amino-1,3,4-thiadiazole and its variants, effectively prevented copper corrosion, suggesting their utility in materials science and engineering (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Fluorescence Properties
Budziak et al. (2019) conducted a study on 1,3,4-thiadiazole derivatives, focusing on their dual fluorescence effects. These effects are potentially useful for developing fluorescence probes in molecular biology and medicinal chemistry (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).
Eigenschaften
IUPAC Name |
5-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S4/c10-9(11,12)23(18,19)4-1-2-6(5(3-4)15(16)17)21-8-14-13-7(20)22-8/h1-3H,(H,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQXIUQUCDWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])SC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B5161155.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-cyclopentylacetamide](/img/structure/B5161175.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide](/img/structure/B5161192.png)

![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
